molecular formula C18H16N2O2S B298362 (2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298362
M. Wt: 324.4 g/mol
InChI Key: BMARLBPBPXXXEX-UXXGDZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its various biological activities, and its potential as a drug candidate for various diseases.

Mechanism of Action

The exact mechanism of action of (2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways and enzymes involved in oxidative stress, inflammation, and cancer.
Biochemical and Physiological Effects:
Studies have shown that (2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are major contributors to various diseases. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is its potent biological activities. This compound has been shown to exhibit various therapeutic potentials, which makes it a promising drug candidate for various diseases. However, one of the limitations of this compound is its poor solubility, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on (2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. One of the potential areas of research is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of research is the identification of the exact mechanism of action of this compound, which can provide insights into its therapeutic potential. Additionally, the development of novel derivatives of this compound can lead to the discovery of more potent drug candidates for various diseases.

Synthesis Methods

The synthesis of (2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of ethyl acetoacetate, 3-hydroxybenzaldehyde, and phenyl isothiocyanate in the presence of a base. The resulting product is then subjected to cyclization, which leads to the formation of the thiazolidinone ring.

Scientific Research Applications

The (2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one compound has been extensively studied for its various biological activities. Research has shown that this compound exhibits potent antioxidant, anti-inflammatory, and anticancer activities. It has also been found to possess antimicrobial and antifungal properties.

properties

Product Name

(2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(3-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O2S/c1-2-20-17(22)16(12-13-7-6-10-15(21)11-13)23-18(20)19-14-8-4-3-5-9-14/h3-12,21H,2H2,1H3/b16-12+,19-18?

InChI Key

BMARLBPBPXXXEX-UXXGDZGPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=CC=C2)O)/SC1=NC3=CC=CC=C3

SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=NC3=CC=CC=C3

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=NC3=CC=CC=C3

Origin of Product

United States

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